

Structural Elucidation of 5-Bromo-7-methyl-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-7-methyl-1H-indole

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This technical guide provides a comprehensive overview of the structural elucidation of **5-Bromo-7-methyl-1H-indole**, a key intermediate in the synthesis of various biologically active compounds. This document outlines the available spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a general workflow for its structural determination.

Physicochemical Properties

5-Bromo-7-methyl-1H-indole is a solid with a molecular formula of C_9H_8BrN and a molecular weight of 210.07 g/mol. [\[1\]](#)[\[2\]](#) Key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C_9H_8BrN	[1]
Molecular Weight	210.07 g/mol	[1]
Density	1.503 g/mL at 25 °C	[2]
Boiling Point	165 °C (at 0.1 Torr)	[2]
Flash Point	>110 °C	[2]
pKa	16.34 ± 0.30 (Predicted)	[2]

Spectroscopic Data for Structural Elucidation

The structural confirmation of **5-Bromo-7-methyl-1H-indole** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum of **5-Bromo-7-methyl-1H-indole** was recorded on a 400 MHz spectrometer in CDCl₃.^[3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.10	br	1H	N-H
7.63	s	1H	Ar-H
7.22	t	1H	Ar-H
7.12	s	1H	Ar-H
6.51	q	1H	Ar-H
2.47	s	3H	-CH ₃

¹³C NMR Spectroscopy

As of the latest available data, a specific ¹³C NMR spectrum for **5-Bromo-7-methyl-1H-indole** has not been published in the peer-reviewed literature. However, for comparative purposes, the ¹³C NMR data for the structurally related compound, 5-Bromo-3-methyl-1H-indole, is presented below.^[4] The data was recorded on a 125 MHz spectrometer in CDCl₃.

Chemical Shift (δ) ppm	Assignment (for 5-Bromo-3-methyl-1H-indole)
134.96	C-7a
130.22	C-3a
124.76	C-2
122.95	C-4
121.64	C-6
112.50	C-5 (bearing Br)
111.60	C-7
9.64	-CH ₃

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For **5-Bromo-7-methyl-1H-indole**, the mass spectrum shows molecular ion peaks at m/z 210 and 212, corresponding to the two isotopes of bromine (^{79}Br and ^{81}Br) in an approximate 1:1 ratio.[\[3\]](#)

m/z	Interpretation
210	$[\text{M}+\text{H}]^+$ with ^{79}Br
212	$[\text{M}+\text{H}]^+$ with ^{81}Br

Infrared (IR) Spectroscopy

Specific IR spectroscopic data for **5-Bromo-7-methyl-1H-indole** is not readily available in public databases. However, based on its structure, the following characteristic absorption bands are expected:

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3400	N-H	Stretching
~3100-3000	C-H (aromatic)	Stretching
~2950-2850	C-H (methyl)	Stretching
~1600-1450	C=C (aromatic)	Stretching
~1400-1300	C-N	Stretching
~600-500	C-Br	Stretching

Experimental Protocols

Synthesis of 5-Bromo-7-methyl-1H-indole[3]

The synthesis of **5-Bromo-7-methyl-1H-indole** can be achieved through a multi-step process starting from 4-bromo-2-methylaniline.

Step 1: Iodination of 4-bromo-2-methylaniline

- Dissolve 4-bromo-2-methylaniline (Formula I) in glacial acetic acid in a three-neck flask at room temperature with stirring.
- Add N-iodosuccinimide (NIS) in portions, ensuring the temperature does not exceed 30 °C.
- Continue the reaction at room temperature for 2 hours after the addition is complete.

Step 2: Sonogashira Coupling

- The product from Step 1 (a compound of Formula II) is subjected to a Sonogashira coupling reaction with a suitable coupling partner (Formula III) in the presence of a catalyst.

Step 3: Ring Closing Reaction

- The coupled product from Step 2 is heated to 60 °C and maintained at this temperature for 2 hours.

- After the reaction, the mixture is poured into ice water and extracted with methyl tert-butyl ether.
- The organic layer is washed sequentially with aqueous sodium bicarbonate solution and brine.
- The solution is dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by silica gel column chromatography to yield 5-bromo-7-methylindole (Formula V).

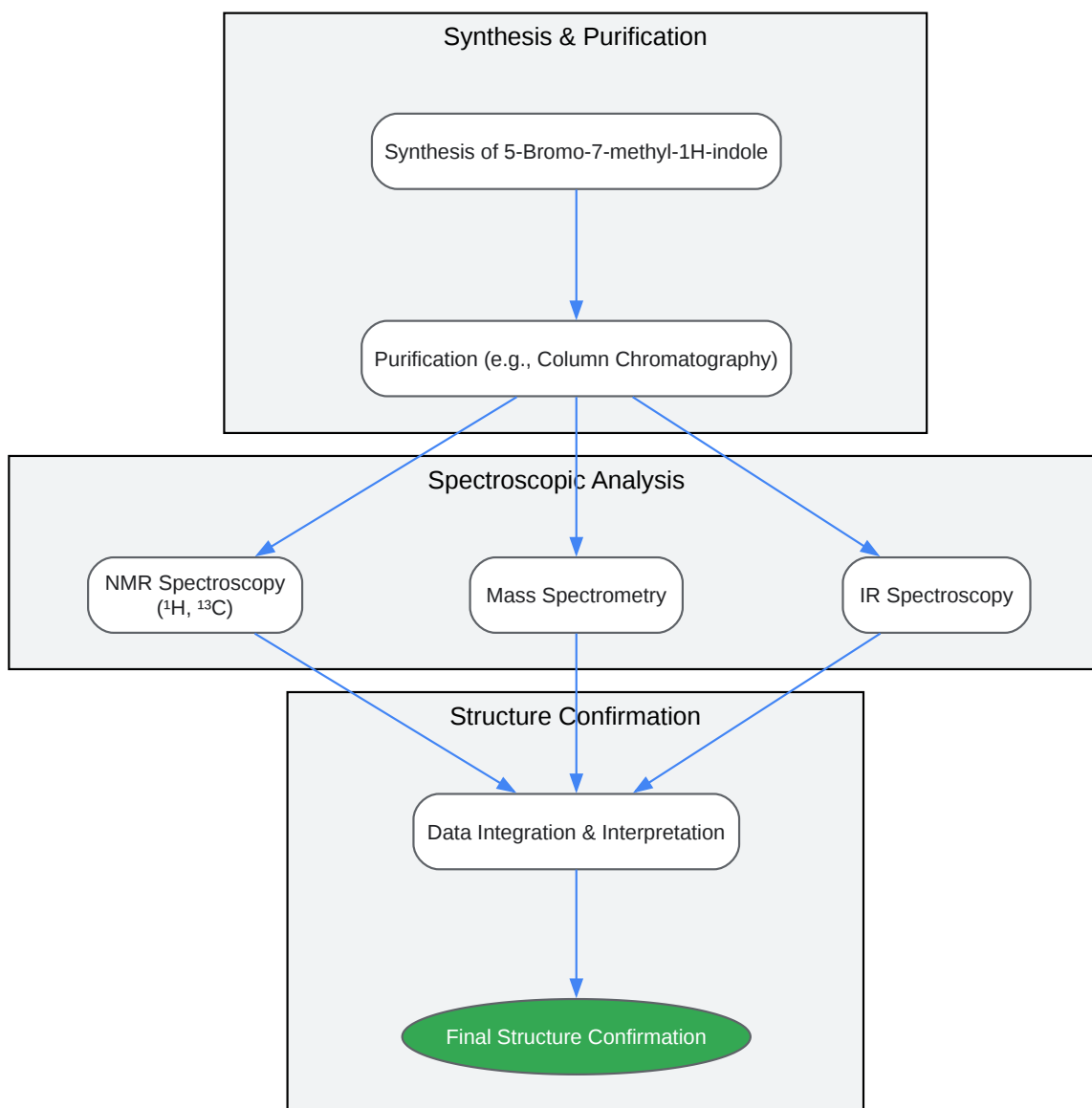
General Protocol for NMR Sample Preparation

- Weigh approximately 5-10 mg of the purified **5-Bromo-7-methyl-1H-indole**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube for analysis.

Visualizations

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound like **5-Bromo-7-methyl-1H-indole**.



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Caption: General workflow for the synthesis and structural elucidation of **5-Bromo-7-methyl-1H-indole**.

This guide provides a foundational understanding of the structural characteristics of **5-Bromo-7-methyl-1H-indole** based on currently available data. Further research to obtain and publish the ^{13}C NMR and IR spectra of this specific compound would be beneficial for the scientific community.

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